OccR protein
Description
Properties
CAS No. |
145112-99-8 |
|---|---|
Molecular Formula |
C9H7F6N |
Synonyms |
OccR protein |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Regulation
OccR plays a crucial role in metabolic pathways, particularly in bacteria where it regulates the utilization of carbon compounds. Its ability to sense and respond to changes in metabolite concentrations makes it a vital component in metabolic engineering.
- Case Study: Escherichia coli
Research has demonstrated that OccR regulates the expression of genes involved in the metabolism of various carbon sources, such as succinate and citrate. By modulating these pathways, scientists can enhance the production of desired metabolites, such as biofuels and biochemicals, through engineered strains of E. coli.
Gene Expression Modulation
The ability of OccR to bind to DNA and regulate gene expression has been exploited for various applications in synthetic biology.
- Synthetic Gene Circuits
OccR has been utilized to construct synthetic gene circuits that can respond to specific environmental signals. For instance, researchers have designed circuits that allow for controlled expression of genes in response to metabolite levels, enabling precise control over cellular functions.
Therapeutic Applications
The potential therapeutic applications of OccR are being explored, particularly in the context of metabolic disorders and bacterial infections.
- Targeting Bacterial Pathogens
Given its role in bacterial metabolism, OccR could serve as a target for developing new antimicrobial agents. By inhibiting OccR function, researchers aim to disrupt the metabolic processes essential for bacterial survival, providing a novel approach to combat antibiotic resistance.
Biotechnological Innovations
OccR's regulatory capabilities have significant implications for biotechnology.
- Bioproduction
The manipulation of OccR pathways can lead to improved yields in bioproduction processes. For example, by engineering microbial strains to optimize OccR activity, researchers can enhance the production efficiency of valuable compounds such as organic acids and amino acids.
Data Table: Applications of OccR Protein
| Application Area | Description | Example Case Study |
|---|---|---|
| Metabolic Regulation | Regulates carbon source utilization in bacteria | E. coli engineered for biofuel production |
| Gene Expression Modulation | Constructs synthetic gene circuits responsive to metabolites | Controlled gene expression systems |
| Therapeutic Applications | Potential target for antimicrobial agents | Disruption of bacterial metabolism |
| Biotechnological Innovations | Enhances yields in bioproduction processes | Optimized microbial strains for amino acid production |
Comparison with Similar Compounds
Comparison with Similar LysR-Type Regulatory Proteins
LTTRs are a large family of bacterial transcriptional regulators that share conserved mechanisms of ligand-responsive DNA bending and promoter regulation. Below, OccR is compared to three well-studied LTTRs: OxyR , CysB , and AlsR .
Structural and Functional Homology
Key Findings :
- DNA Bend Dynamics : OccR and OxyR exhibit similar ligand-responsive reductions in DNA bend angles (~40° relaxation), whereas CysB shows a smaller change (~35°). This suggests OccR and OxyR rely more heavily on bend relaxation for activation .
- Mutation Effects : Constitutive mutants of OccR (e.g., E23G, F113L) lock the protein into a low-angle bend state even without octopine, mimicking the induced wild-type conformation . Analogous mutations in OxyR (G253K) and CysB (T149M) also stabilize active conformations, but some OxyR mutants paradoxically extend DNA footprints, indicating divergent allosteric mechanisms .
- Ligand-Binding Domains : OccR’s ligand-binding cleft (residues 91–126 and 214–231) shares structural homology with periplasmic substrate-binding proteins, suggesting octopine binding induces cleft closure . Mutations in this region (e.g., F113L, G148D) weaken dimer interactions, facilitating activation .
Mechanistic Divergences
- Oligomerization : OccR binds DNA as a tetramer in both repressed and activated states, whereas OxyR and CysB function as dimers . This tetrameric binding allows OccR to protect extended DNA regions (~60 bp) and undergo ligand-induced footprint shortening .
- Autoregulation : Unlike OxyR, OccR acts as an autorepressor in both ligand-bound and ligand-free states, requiring precise modulation of DNA bending for dual regulatory roles .
- Ligand Specificity : OccR responds exclusively to opines (e.g., octopine), while OxyR detects oxidative stress via cysteine redox changes . This specialization reflects niche adaptation in A. tumefaciens.
Research Implications and Unresolved Questions
- Synergistic Mutations : Double mutants (e.g., A89T+S215L) in OccR’s ligand-binding domain exhibit enhanced constitutive activity, suggesting cooperative effects between distal regions .
- Evolutionary Conservation : Despite shared LTTR features, OccR’s opine-specific regulation and tetrameric binding highlight adaptations to plant-pathogen interactions, distinct from stress-responsive LTTRs like OxyR .
Q & A
Q. What structural features of the OccR protein enable its interaction with DNA, and what experimental methods validate this interaction?
The this compound contains a helix-turn-helix (HTH) DNA-binding motif in its N-terminal domain, characteristic of the LysR-type transcriptional regulator family . DNA interaction is validated using DNase I footprinting , which identifies protected regions on the occQ promoter, and gel mobility shift assays to observe DNA-protein complex formation . For example, wild-type OccR binds cooperatively to the occQ operator with a Hill coefficient of 2.0, suggesting dimer-to-tetramer oligomerization upon DNA binding .
Q. How does octopine modulate OccR’s regulatory activity at the occQ promoter?
Octopine acts as an allosteric effector, converting OccR from a transcriptional repressor to an activator. In the absence of octopine, OccR represses occQ by inducing a high-angle DNA bend (~80°), restricting RNA polymerase access. Octopine binding reduces the bend angle (~50°), shortening the DNase I footprint and enabling promoter activation . This mechanism is confirmed via in vitro transcription assays and DNA bending analysis using circular permutation assays .
Advanced Research Questions
Q. How can researchers design mutations in OccR to dissect its activation/repression switch?
Site-directed mutagenesis targeting specific domains can isolate functional roles. For example:
- E23G mutation (in the HTH motif) locks OccR in a constitutively active state, bypassing octopine dependence .
- F113L and G148D mutations in the predicted ligand-binding domain increase octopine sensitivity . Validate effects using β-galactosidase reporter assays (to measure promoter activity) and electrophoretic mobility shift assays (EMSAs) to assess DNA-binding cooperativity .
Q. What experimental approaches resolve contradictions in OccR-DNA binding data (e.g., oligomerization states vs. functional outcomes)?
Discrepancies in oligomerization (e.g., dimer vs. tetramer models) can be addressed by:
- Fusion protein assays : Co-incubating OccR with maltose-binding protein (MBP)-tagged OccR to detect heterocomplex formation via EMSA .
- Analytical ultracentrifugation : Quantify native oligomeric states in solution .
- Cross-linking studies : Stabilize protein-DNA complexes for mass spectrometry analysis .
Q. How do mutations in the occQ promoter alter OccR’s regulatory outcomes?
Promoter mutations (e.g., -35 region changes from TTGACC to TTGACA) enhance basal transcription by improving RNA polymerase binding, independent of OccR’s regulatory role . To distinguish between RNA polymerase affinity and OccR effects:
- Compare promoter activity in occR knockout vs. wild-type strains .
- Use primer extension assays to map transcription start sites and quantify RNA levels .
Q. What methodologies assess the interplay between DNA bending and transcriptional regulation by OccR?
- Circular permutation assays : Measure DNA bend angles using restriction enzyme-digested plasmids with varying operator positions .
- Atomic force microscopy (AFM) : Visualize DNA-protein complexes to correlate bend angles with transcriptional activity .
- Kinetic studies : Monitor real-time conformational changes via stopped-flow fluorescence upon octopine addition .
Methodological Guidelines
- For mutagenesis studies : Prioritize alanine scanning for residues in predicted functional domains (e.g., HTH motif, ligand-binding regions) .
- For data interpretation : Use Hill equation analysis to quantify cooperativity in DNA binding and ANOVA to assess statistical significance of mutation effects .
- For literature review : Systematically catalog OccR homologs (e.g., LysR-type regulators) using UniProt and Ensembl to identify conserved functional domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
